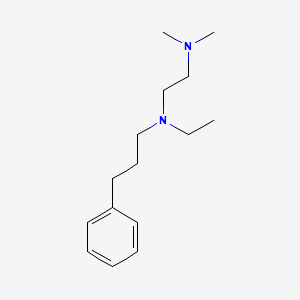

![molecular formula C16H17BrN2OS B4614175 5-bromo-N-[4-(butylthio)phenyl]nicotinamide](/img/structure/B4614175.png)

5-bromo-N-[4-(butylthio)phenyl]nicotinamide

Overview

Description

Synthesis Analysis

The synthesis of 5-Bromo-N-[4-(butylthio)phenyl]nicotinamide and related compounds involves several steps, starting from basic precursors to the final product. For instance, 5-Bromo-nicotinic acid is initially chlorinated, followed by a reaction with ammonium aqueous to produce 5-Bromo-nicotinamide. This is further processed to obtain the final compound, indicating a multi-step synthesis process that achieves significant yields (Chen Qi-fan, 2010).

Molecular Structure Analysis

The molecular structure of 5-Bromo-N-[4-(butylthio)phenyl]nicotinamide and its analogs has been studied using various techniques, including X-ray diffraction and NMR spectroscopy. These studies reveal that such compounds often crystallize as nearly planar molecules, with intermolecular hydrogen bonding playing a significant role in their structural organization (J. Jethmalani et al., 1996).

Chemical Reactions and Properties

Nicotinamide derivatives, including 5-Bromo-N-[4-(butylthio)phenyl]nicotinamide, participate in various chemical reactions that define their chemical properties. For example, their ability to form complexes with metals or undergo substitution reactions highlights their reactivity and utility in synthetic chemistry and potential biological applications (J. Halaška et al., 2016).

Physical Properties Analysis

The physical properties of 5-Bromo-N-[4-(butylthio)phenyl]nicotinamide, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in different environments. These properties are influenced by the compound's molecular structure and the presence of functional groups, affecting its application in various fields (S. Nicoli et al., 2008).

Scientific Research Applications

Synthesis and Antiprotozoal Activity

The compound has been synthesized and evaluated for its antiprotozoal activity, particularly against Trypanosoma b.rhodesiense and Plasmodium falciparum. It has shown significant in vitro activity with IC(50) values of less than 10 nM, indicating its potential as a therapeutic agent against protozoal infections. Moreover, certain derivatives have demonstrated curative effects in an in vivo mouse model for Trypanosoma b.rhodesiense at oral dosages as low as 5 mg/kg, highlighting its efficacy and potential for further development as an antiprotozoal drug (Ismail et al., 2003).

Chemical Genetics and Apoptosis Induction

In the field of chemical genetics, the compound's structural framework has been utilized to identify small molecules that induce apoptosis, a process critical for eliminating cancer cells. This approach has led to the discovery of potential anticancer agents and the identification of novel molecular targets such as the insulin-like growth factor II receptor binding protein (TIP47) and the Transferrin receptor I (TfR), which are involved in cancer cell proliferation and survival. These findings contribute to our understanding of the molecular mechanisms of cancer and open new avenues for therapeutic intervention (Cai et al., 2006).

Herbicidal Activity and Structure-Activity Relationship (SAR) Study

Derivatives of the compound have been synthesized and shown to possess excellent herbicidal activity against various plant species such as Agrostis stolonifera and Lemna paucicostata. These findings are significant for the development of new herbicides, especially in the context of addressing the challenges posed by resistant weed species. The structure-activity relationship studies provide valuable insights into the molecular features essential for herbicidal efficacy, offering a foundation for the design of more effective and environmentally friendly herbicides (Yu et al., 2021).

Metabolic Effects in Cancer Cells

The compound's framework has also been investigated for its role in metabolic pathways in cancer cells. Specifically, the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) by related compounds has been shown to induce significant metabolic perturbations in human cancer cells. This research provides insights into the metabolic dependencies of cancer cells and highlights potential targets for therapeutic intervention, contributing to the development of new strategies for cancer treatment (Tolstikov et al., 2014).

properties

IUPAC Name |

5-bromo-N-(4-butylsulfanylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2OS/c1-2-3-8-21-15-6-4-14(5-7-15)19-16(20)12-9-13(17)11-18-10-12/h4-7,9-11H,2-3,8H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPLKBMYHVTKNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B4614106.png)

![methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4614122.png)

![4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4614124.png)

![N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4614132.png)

![N-3-pyridinyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4614135.png)

![2-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4614150.png)

![5-{[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614155.png)

![1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-pyrimidinyl]ethanone](/img/structure/B4614160.png)

![N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]cyclobutanecarboxamide](/img/structure/B4614163.png)

![2-{3-[(4-isopropylphenoxy)methyl]benzoyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4614181.png)

![2-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4614192.png)

![2-{[1-ethyl-4-(2-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-hexylacetamide](/img/structure/B4614195.png)